柯里诺昔丁

描述

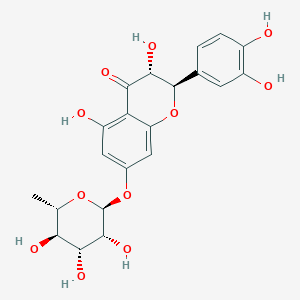

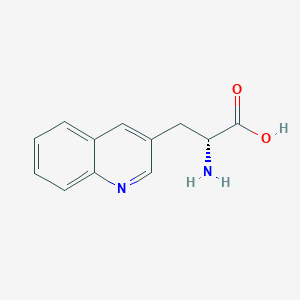

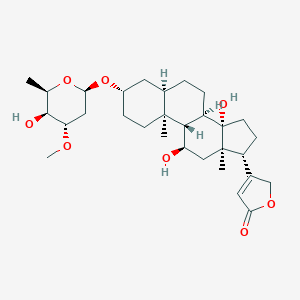

Corynoxidine is a natural product found in Corydalis balansae, Corydalis speciosa, and Stephania rotunda with data available.

科学研究应用

抗癌潜力

柯里诺昔丁展现出有希望的抗癌特性。研究人员已经调查了它对肿瘤生长、细胞增殖和凋亡的影响。 研究表明柯里诺昔丁可能干扰癌细胞信号通路,使其成为新型癌症疗法的潜在候选药物 .

乙酰胆碱酯酶抑制

柯里诺昔丁已被探索作为乙酰胆碱酯酶抑制剂。乙酰胆碱酯酶在神经传递中起着至关重要的作用,抑制它可能对阿尔茨海默病等神经退行性疾病具有治疗意义。 需要进一步研究来充分了解它的疗效和安全性 .

过氧化物酶样活性

有趣的是,柯里诺昔丁已表现出过氧化物酶样催化活性。这种特性可以用于环境修复、生物传感器和药物递送系统中的应用。 柯里诺昔丁形成的纳米纤维表现出这种独特的酶学行为 .

抗炎作用

研究已经探索了柯里诺昔丁的抗炎潜力。它可以调节免疫反应并减少炎症,使其与类风湿性关节炎和炎症性肠病等疾病相关。 然而,需要更多研究来验证它的功效 .

神经保护特性

柯里诺昔丁已被研究其神经保护作用。它可以增强神经元存活,防止氧化应激,并减轻神经退行性过程。 这些发现为神经退行性疾病的潜在治疗方法开辟了途径 .

心血管应用

一些研究表明柯里诺昔丁可能影响心血管健康。它可以影响血压调节、血管张力和内皮功能。 然而,需要更全面的研究来确定其临床相关性 .

作用机制

Corynoxidine, also known as (-)-corynoxidine, is a compound that has been isolated from the aerial parts of Corydalis speciosa . This compound has been found to have several interesting properties, including acting as an acetylcholinesterase inhibitor and exhibiting antibacterial activities .

Target of Action

The primary target of Corynoxidine is acetylcholinesterase (AChE) . Acetylcholinesterase is an enzyme that is critical for nerve function as it breaks down the neurotransmitter acetylcholine in the synaptic cleft, thereby terminating the signal transmission.

Mode of Action

Corynoxidine acts as an inhibitor of acetylcholinesterase . By inhibiting this enzyme, Corynoxidine prevents the breakdown of acetylcholine, leading to an increase in the concentration of this neurotransmitter. This can enhance the transmission of nerve signals.

Biochemical Pathways

The inhibition of acetylcholinesterase by Corynoxidine affects the cholinergic pathway . This pathway involves the transmission of signals using the neurotransmitter acetylcholine. By preventing the breakdown of acetylcholine, Corynoxidine can potentially enhance cholinergic signaling.

Result of Action

The inhibition of acetylcholinesterase by Corynoxidine can lead to enhanced cholinergic signaling . This could potentially have various effects at the molecular and cellular level, depending on the specific context in which the signaling is enhanced. Additionally, Corynoxidine exhibits antibacterial activities against Staphylococcus aureus and methicillin-resistant S. aureus strains .

生化分析

Biochemical Properties

Corynoxidine interacts with the enzyme acetylcholinesterase, inhibiting its activity . The IC50 value, which is a measure of the effectiveness of a substance in inhibiting a specific biological or biochemical function, is 89.0 μM for Corynoxidine .

Cellular Effects

Corynoxidine exhibits antibacterial activities against Staphylococcus aureus and methicillin-resistant S. aureus strains

Molecular Mechanism

Corynoxidine acts as an acetylcholinesterase inhibitor . Acetylcholinesterase is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, into choline and acetate. By inhibiting this enzyme, Corynoxidine increases the concentration of acetylcholine, which can have various effects on the body.

属性

IUPAC Name |

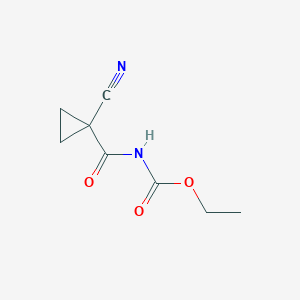

(7S,13aS)-2,3,9,10-tetramethoxy-7-oxido-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinolin-7-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25NO5/c1-24-18-6-5-13-9-17-15-11-20(26-3)19(25-2)10-14(15)7-8-22(17,23)12-16(13)21(18)27-4/h5-6,10-11,17H,7-9,12H2,1-4H3/t17-,22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYEMUDHNCZHUKC-JTSKRJEESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C(CC3C4=CC(=C(C=C4CC[N+]3(C2)[O-])OC)OC)C=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C2=C(C[C@H]3C4=CC(=C(C=C4CC[N@@+]3(C2)[O-])OC)OC)C=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-(4-Methoxyphenyl)-2-methylimidazo[1,2-a]pyrazin-3(7H)-one hydrochloride](/img/structure/B162012.png)

![[1-[2-Bis(3,5-dimethylphenyl)phosphanylnaphthalen-1-yl]naphthalen-2-yl]-bis(3,5-dimethylphenyl)phosphane](/img/structure/B162024.png)